molecular formula C19H16N2O2 B5728835 2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione

2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione

Cat. No.: B5728835
M. Wt: 304.3 g/mol
InChI Key: VCANCIPEWKBMMI-ZIOPAAQOSA-N
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Description

2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione is a complex organic compound with a unique structure that combines an indene-1,3-dione core with a phenylethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione typically involves multiple steps, starting with the preparation of the indene-1,3-dione core. One common method is the Knoevenagel condensation of 1,3-indanedione with an appropriate aldehyde, followed by further functionalization to introduce the phenylethylideneamino group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or ether, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-12(14-8-4-3-5-9-14)20-21-13(2)17-18(22)15-10-6-7-11-16(15)19(17)23/h3-11,17H,1-2H3/b20-12+,21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCANCIPEWKBMMI-ZIOPAAQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C)C1=CC=CC=C1)C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(/C)\C1=CC=CC=C1)/C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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